2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester
Overview
Description
Preterramide C is a fungal metabolite originally isolated from the fungus Aspergillus terreus. It is known for its biological activities, including its ability to inhibit the growth of certain bacteria and cancer cells . The compound has the chemical formula C24H23N3O7 and a molecular weight of 465.5 g/mol .
Preparation Methods
Preterramide C is typically isolated from the culture of Aspergillus terreus. The fungus is grown in a suitable medium, and the compound is extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain Preterramide C in its pure form .
Chemical Reactions Analysis
Preterramide C undergoes various chemical reactions, including:
Oxidation: Preterramide C can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to yield various reduced forms.
Substitution: Preterramide C can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Preterramide C has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fungal metabolites and their chemical properties.
Biology: Preterramide C is studied for its biological activities, including its antibacterial and anticancer properties. .
Industry: Preterramide C is used in the development of new antibiotics and anticancer drugs
Mechanism of Action
Preterramide C exerts its effects by inhibiting specific molecular targets and pathways. It inhibits the production of nitric oxide induced by lipopolysaccharides in RAW 264.7 cells, which is a key pathway in inflammation . Additionally, it inhibits the growth of cancer cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Preterramide C is unique compared to other similar compounds due to its specific biological activities and chemical structure. Similar compounds include other fungal metabolites like Asperterrestide A and austalides, which also exhibit antibacterial and anticancer properties . Preterramide C’s specific inhibition of nitric oxide production and its potent anticancer activity make it distinct .
Properties
IUPAC Name |
methyl 3,4,5-trimethoxy-2-[[2-(pyridine-3-carbonylamino)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-31-18-12-16(24(30)34-4)19(21(33-3)20(18)32-2)27-23(29)15-9-5-6-10-17(15)26-22(28)14-8-7-11-25-13-14/h5-13H,1-4H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZREYMSIRCHNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CN=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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